molecular formula C18H16ClNO B1613364 (2-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898749-19-4

(2-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1613364
CAS RN: 898749-19-4
M. Wt: 297.8 g/mol
InChI Key: BZPCMCGQCDZMHU-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .


Molecular Structure Analysis

The molecular formula of the compound is C17H14N3O2Cl . The FT-IR spectrum shows peaks at 3061 (Ar-H str), 1538 (Ar-C str), 3369 (NH-str), 1646 (NH-bend), 1705 (C=O-str), and 689 (Cl) . The 1H-NMR spectrum shows signals at δ 4.69 (s, 2H, CH2-H), δ 6.68 (d, 2H, J = 10.3 Hz, CH-H), δ 7.27 (s, 4H, Ar-H), δ 7.50 (d, 2H, J = 12.4 Hz, Ar-H), δ 7.88 (d, 2H, J = 14.1 Hz, Ar-H), δ 8.25 (s, 1H, NH-H), and δ 9.10 (s, 1H, NOH-H) .


Physical And Chemical Properties Analysis

The compound has a melting point of 211–213°C . The ESI-MS shows m/z values of 327 (57) [M + ], 329 (21) [M + +2], 267 (37), 201 (45), 159 (26), 115 (100), 77 (37), and 39 (26) .

Scientific Research Applications

Antiviral Activity

Indole derivatives have demonstrated antiviral properties. For instance:

Fungicidal Properties

This compound has been widely used as a fungicide to control powdery mildew, Fusarium head blight, rusts, and sclerotium on various crops .

Potential for Cancer Treatment

Indole derivatives, including this compound, have attracted attention for their potential in treating cancer cells. Their diverse biological properties make them promising candidates for further exploration .

Antibacterial and Antimicrobial Effects

While specific studies on this compound are limited, indole derivatives in general exhibit antibacterial and antimicrobial activities .

Antioxidant Activity

Indole-based compounds often possess antioxidant properties, which could be relevant for this compound as well.

properties

IUPAC Name

(2-chlorophenyl)-[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClNO/c19-17-9-2-1-8-16(17)18(21)15-7-5-6-14(12-15)13-20-10-3-4-11-20/h1-9,12H,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZPCMCGQCDZMHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643493
Record name (2-Chlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(3-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

CAS RN

898749-19-4
Record name (2-Chlorophenyl){3-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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